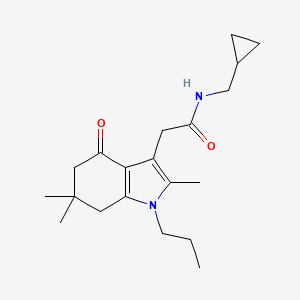![molecular formula C14H11ClF3NO2S2 B5151246 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide, commonly known as CTB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. CTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 373.85 g/mol.
Mechanism of Action
CTB binds to the TRPV1 channel and inhibits its activity by blocking the influx of calcium ions into cells. This results in a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals. CTB also inhibits the activation of the channel by capsaicin, a compound found in chili peppers that activates the TRPV1 channel.
Biochemical and Physiological Effects:
CTB has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the TRPV1 channel, CTB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of CTB is its high selectivity for the TRPV1 channel, which allows for the specific inhibition of this ion channel without affecting other ion channels or receptors. CTB is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of CTB is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are a number of future directions for the use of CTB in scientific research. One potential application is in the development of new pain medications that target the TRPV1 channel. CTB could also be used to study the role of the TRPV1 channel in other physiological processes such as thermoregulation and inflammation. Additionally, the anti-cancer and anti-inflammatory effects of CTB could be further explored for potential therapeutic applications.
Synthesis Methods
The synthesis of CTB can be achieved through a multistep process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methylthioacetic acid followed by sulfonation with sulfuric acid. The resulting product is purified through recrystallization to obtain CTB in high purity.
Scientific Research Applications
CTB has been used extensively in scientific research due to its ability to selectively inhibit the activity of a specific ion channel called the transient receptor potential vanilloid type 1 (TRPV1) channel. This channel is involved in the transmission of pain signals and the regulation of body temperature. CTB has been shown to be a potent and selective TRPV1 inhibitor, making it a valuable tool for studying the physiological and pathological functions of this ion channel.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S2/c1-22-10-3-5-11(6-4-10)23(20,21)19-9-2-7-13(15)12(8-9)14(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIBUDOERJXOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylsulfanyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)


![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)

![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)